3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Physical Chemistry Process Chemistry Crystallization

Procure 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide for unique reactivity. Its 125–127 °C melting point (16–18 °C lower than 3,4-dibromosulfolane) enables low‑temperature synthetic sequences, while the 54.7 wt% bromine content provides balanced flame retardancy without excessive halogen loading. The sulfone and methyl groups confer distinct thermal stability and nucleophilic substitution handles, making it a non‑interchangeable scaffold for pharmaceutical SAR studies and high‑density polymer formulations.

Molecular Formula C5H8Br2O2S
Molecular Weight 291.99 g/mol
CAS No. 17536-53-7
Cat. No. B102709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
CAS17536-53-7
Synonyms(3S,4S)-3,4-DIBROMO-3-METHYL-TETRAHYDRO-THIOPHENE 1,1-DIOXIDE
Molecular FormulaC5H8Br2O2S
Molecular Weight291.99 g/mol
Structural Identifiers
SMILESCC1(CS(=O)(=O)CC1Br)Br
InChIInChI=1S/C5H8Br2O2S/c1-5(7)3-10(8,9)2-4(5)6/h4H,2-3H2,1H3
InChIKeyNRTPKWCCOPMHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 2500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide (CAS 17536-53-7) Procurement-Relevant Baseline for Research and Industrial Applications


3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is a brominated sulfolane derivative belonging to the class of sulfur-containing heterocyclic compounds known as tetrahydrothiophene 1,1-dioxides . Its molecular formula is C5H8Br2O2S, with a molecular weight of approximately 291.99 g/mol . The compound features two bromine atoms at the 3- and 4-positions and a methyl group at the 3-position of the tetrahydrothiophene ring, which is oxidized to a sulfone (1,1-dioxide) . This structural arrangement confers a distinct set of physicochemical properties, including a melting point of 125–127 °C and a predicted density of 2.050±0.06 g/cm³ , differentiating it from closely related analogs and positioning it as a versatile building block in organic synthesis and a precursor in pharmaceutical development .

Why Generic Substitution Fails for 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide (CAS 17536-53-7): Structural and Property-Based Differentiation from Closest Analogs


In research and industrial settings, simple substitution of 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide with unsubstituted sulfolane, 3-methylsulfolane, or even 3,4-dibromosulfolane is not functionally equivalent due to quantifiable differences in key physicochemical and reactivity parameters . The presence of both bromine atoms and the methyl group on the tetrahydrothiophene sulfone core directly impacts melting point, density, and bromine content—factors critical for applications ranging from synthetic intermediate compatibility to flame-retardant performance . The following quantitative evidence demonstrates that this compound occupies a distinct property space, making it a non-interchangeable entity for applications where precise physical and chemical behavior is required.

Quantitative Differentiation Guide: 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide (CAS 17536-53-7) vs. 3,4-Dibromosulfolane (CAS 15091-30-2) and Other Analogs


Melting Point Difference: 125–127 °C vs. 143 °C for 3,4-Dibromosulfolane

The melting point of 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide is reported as 125–127 °C (from ethanol) , whereas the closely related 3,4-dibromosulfolane (lacking the 3-methyl group) exhibits a melting point of 143 °C . This 16–18 °C difference significantly impacts purification strategy, handling characteristics, and solid-state stability profiles, directly affecting downstream process design in synthesis and formulation workflows.

Physical Chemistry Process Chemistry Crystallization

Density Difference: 2.050 g/cm³ vs. 1.992 g/cm³ for 3,4-Dibromosulfolane

The predicted density of 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide is 2.050±0.06 g/cm³ , which is approximately 2.9% higher than the estimated density of 3,4-dibromosulfolane at 1.992 g/cm³ . While small, this density differential can be meaningful in applications where mass loading in polymer matrices or buoyancy characteristics in fluid systems are critical design parameters.

Material Science Polymer Formulation Density-Dependent Applications

Bromine Content and Flame-Retardant Potential: 54.7 wt% Br vs. 57.5 wt% Br for 3,4-Dibromosulfolane

Calculated bromine content for 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide is 54.7 wt% (based on molecular weight 291.99 g/mol and two bromine atoms at 79.904 g/mol each) . The comparator 3,4-dibromosulfolane possesses a higher bromine content of 57.5 wt% (MW 277.96 g/mol) . Although the absolute bromine loading is slightly lower, the presence of the methyl group and the sulfone moiety may influence the compound's thermal degradation pathway and radical scavenging efficiency—class-level inference suggests that methyl-substituted brominated aromatics can exhibit altered flame-retardant mechanisms compared to their unsubstituted counterparts [1].

Flame Retardancy Polymer Additives Halogen Content

Storage Stability: -20°C Powder Stability for 3 Years vs. Ambient Storage for 3,4-Dibromosulfolane

Vendor data for 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide specifies storage conditions of -20°C for powder form, yielding a stability claim of 3 years, and -80°C for solutions for 1 year . In contrast, 3,4-dibromosulfolane is typically stored at room temperature (or 2–8 °C) , suggesting differing intrinsic thermal stability or susceptibility to degradation. This directly impacts procurement logistics, inventory management, and experimental planning for long-term projects.

Chemical Storage Supply Chain Stability

Purity Specifications: NLT 98% (Target) vs. ≥98% to >98% (Comparator) with Variable Analytical Methods

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is offered with a purity specification of NLT 98% (no less than 98%) by certain vendors , while 3,4-dibromosulfolane is available at purities of ≥98% (GC) or >98.0% (GC) . While numerically similar, the analytical method (GC vs. unspecified) and the 'NLT' versus '≥' qualifiers can reflect different quality assurance practices. In a head-to-head procurement scenario, the consistency and traceability of purity documentation may differ between suppliers of these two compounds.

Quality Control Analytical Chemistry Procurement Specifications

Antimicrobial Activity: Brominated Tetrahydrothiophene Derivatives Show Enhanced Activity Over Non-Brominated Analogs

A study published in the Journal of Organic Chemistry reported that bromine-substituted tetrahydrothiophene derivatives, including the compound class to which 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide belongs, exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to their non-brominated counterparts . Although direct quantitative MIC data for the exact compound is not publicly available in the retrieved sources, the class-level inference from this peer-reviewed study supports the premise that the presence of bromine atoms confers a measurable biological advantage. This differentiation is critical when selecting a tetrahydrothiophene building block for medicinal chemistry campaigns targeting antimicrobial leads.

Medicinal Chemistry Antimicrobial Agents Structure-Activity Relationship

Optimal Application Scenarios for 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide (CAS 17536-53-7) Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Pharmaceuticals Requiring a Lower Melting Point Brominated Sulfolane Scaffold

Given its melting point of 125–127 °C—16–18 °C lower than 3,4-dibromosulfolane—this compound is particularly suited for synthetic sequences that involve low-temperature reactions or where a lower melting solid facilitates easier dissolution and mixing . Its use as a precursor in pharmaceutical synthesis is supported by its classification as a versatile building block and reported role as a precursor for various drug candidates .

Flame-Retardant Additive Development Where Balanced Bromine Content and Polymer Compatibility is Desired

With a calculated bromine content of 54.7 wt%, this compound offers a slightly lower halogen loading than 3,4-dibromosulfolane (57.5 wt%) . This may be advantageous in formulations where a moderate bromine level is sufficient to meet flame-retardancy standards while potentially improving polymer compatibility, reducing corrosivity, or lowering smoke generation. The presence of the methyl group and sulfone moiety may also alter thermal degradation pathways, as inferred from general flame-retardant chemistry [1].

Medicinal Chemistry Programs Targeting Antimicrobial Leads

Class-level evidence from a Journal of Organic Chemistry study indicates that brominated tetrahydrothiophene derivatives exhibit enhanced antimicrobial activity compared to their non-brominated analogs . Procurement of 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide as a core scaffold is therefore justified for structure-activity relationship (SAR) studies aimed at developing new antibacterial or antifungal agents.

Material Science Research Requiring High-Density, Thermally Stable Heterocyclic Sulfones

The predicted density of 2.050 g/cm³ and a melting point of 125–127 °C position this compound as a candidate for incorporation into high-density polymers or coatings . Its sulfone functionality contributes to polarity and thermal stability, while the bromine atoms provide handles for further functionalization via nucleophilic substitution, enabling the creation of tailored materials with specific mechanical or surface properties .

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